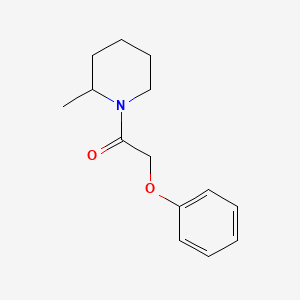
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea, also known as CGA 293, is a chemical compound that has been widely used in scientific research. It is a member of the benzothiazole family and has been found to have various biochemical and physiological effects.
Wirkmechanismus
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the dephosphorylation of target proteins, leading to the activation of various signaling pathways involved in cell growth and survival. The inhibition of PTPs by 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been found to have a selective effect on cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. These effects have been observed in various cancer cell lines, including breast, colon, and prostate cancer cells. 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has also been found to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 in lab experiments is its high specificity for PTPs, which allows for the selective inhibition of target enzymes. However, 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been found to have low solubility in water, which can limit its use in certain experimental conditions. Additionally, the cytotoxicity of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been reported in some cell lines, which should be taken into consideration when designing experiments.
Zukünftige Richtungen
The use of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 in scientific research is still in its early stages, and there are many future directions for its development. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent analogs of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 with improved solubility and selectivity for specific PTPs. Additionally, the use of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 in combination with other drugs or therapies could enhance its therapeutic potential in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 involves the reaction of 2-mercaptobenzothiazole with 2,2,2-trichloro-1-(chlorophenyl)ethanol and triethylamine in the presence of urea. This reaction results in the formation of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been widely used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PTPs by 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been found to have therapeutic potential in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Eigenschaften
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3O2S/c17-16(18,19)13(24-10-6-2-1-3-7-10)21-14(23)22-15-20-11-8-4-5-9-12(11)25-15/h1-9,13H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSXPADHFPFQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-dimethyl-N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7500525.png)









